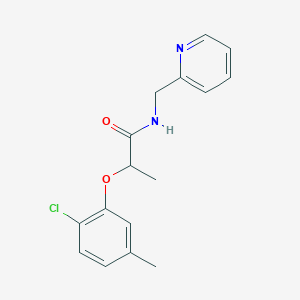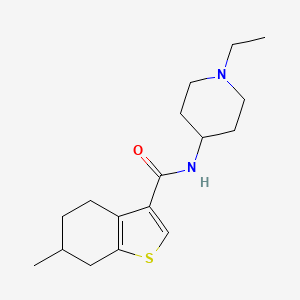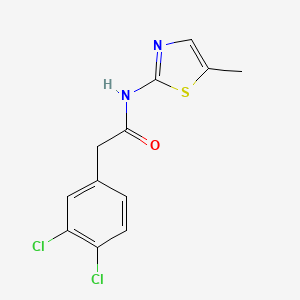
2-(3,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
説明
2-(3,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as DCTA, is a chemical compound that has been widely studied for its potential as a therapeutic agent. DCTA belongs to the class of compounds known as thiazole derivatives, which have been shown to have a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In
科学的研究の応用
2-(3,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Some of the research applications of this compound include:
Anticancer: this compound has been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has been suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Antimicrobial: this compound has been shown to have antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has been suggested that this compound disrupts the cell membrane of these microorganisms, leading to cell death.
Anti-inflammatory: this compound has been shown to have anti-inflammatory activity in animal models of inflammation. It has been suggested that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
作用機序
The exact mechanism of action of 2-(3,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism of action is the activation of the caspase pathway, leading to apoptosis in cancer cells. Another proposed mechanism is the disruption of the cell membrane of microorganisms, leading to cell death. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory activity through the modulation of immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Some of the reported effects include:
Induction of apoptosis in cancer cells: this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Inhibition of bacterial and fungal growth: this compound has been shown to inhibit the growth of a variety of bacteria and fungi by disrupting the cell membrane.
Reduction of inflammation: this compound has been shown to reduce inflammation in animal models of inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 2-(3,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying a variety of biological processes. Additionally, the synthesis method for this compound is relatively simple and yields the compound in high purity and yield. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 2-(3,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, including:
Further elucidation of its mechanism of action: Understanding the exact mechanism of action of this compound could lead to the development of more effective therapeutic agents.
Development of this compound derivatives: Synthesizing derivatives of this compound with modified chemical structures could lead to the development of compounds with enhanced biological activity or improved pharmacological properties.
Investigation of this compound in animal models of disease: Studying the effects of this compound in animal models of cancer, infection, and inflammation could provide valuable insights into its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a thiazole derivative with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its mechanism of action is not fully understood, but it has been suggested to act through multiple pathways. This compound has potential as a therapeutic agent and there are several future directions for research on this compound.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7-6-15-12(18-7)16-11(17)5-8-2-3-9(13)10(14)4-8/h2-4,6H,5H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNRJVQQNWCHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-ethyl-5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4431745.png)
![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4431748.png)
![2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4431753.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4431761.png)
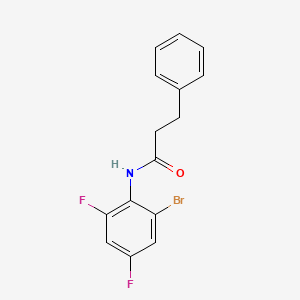
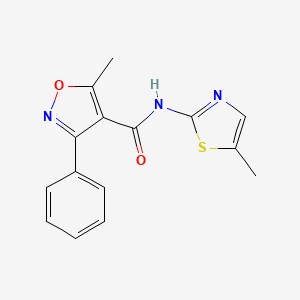
![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4431778.png)
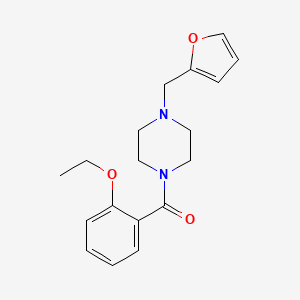
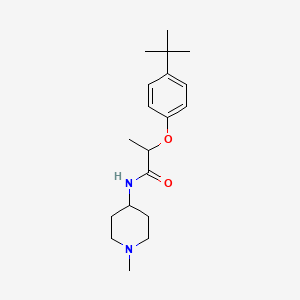
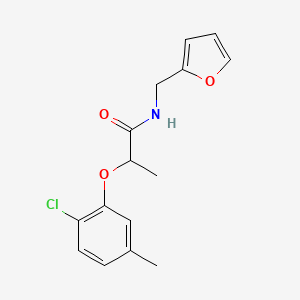
![5-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4431801.png)
